molecular formula C7H9N B8051633 1-Methyl-2-vinyl-1H-pyrrole CAS No. 2540-06-9

1-Methyl-2-vinyl-1H-pyrrole

Cat. No.: B8051633
CAS No.: 2540-06-9
M. Wt: 107.15 g/mol
InChI Key: GHGVPCNHGZIJRN-UHFFFAOYSA-N
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Description

1-Methyl-2-vinyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a vinyl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetylene in the presence of a suitable catalyst. Another method includes the use of vinyl halides and 1-methylpyrrole under palladium-catalyzed coupling conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-vinyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
1-Methyl-2-vinyl-1H-pyrrole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for further functionalization through various reactions, such as polymerization and cross-coupling reactions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
PolymerizationHeat, catalystPolymers with enhanced properties
Cross-CouplingPd-catalyzed reactionsBiologically active compounds
Electrophilic AdditionLewis acid catalysisFunctionalized pyrroles

Medicinal Chemistry

Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The compound has been explored for its potential as a therapeutic agent targeting specific biological pathways.

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives showed selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Table 2: Biological Activities of Pyrrole Derivatives

Activity TypeCompound StructureTarget Organism/Cell Line
AntimicrobialThis compoundStaphylococcus aureus
AnticancerDerivative AHeLa cells
Enzyme InhibitionDerivative BCOX-2

Material Science

Applications in Electronics and Polymers
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form conductive polymers enhances its utility in these fields.

Table 3: Properties of Conductive Polymers Derived from Pyrroles

PropertyValue
ConductivityHigh (up to 10 S/cm)
Thermal StabilityExcellent (>200°C)
ProcessabilitySoluble in common solvents

Environmental Applications

Role as a Green Solvent
Recent studies have shown that pyrrole derivatives can act as green solvents in chemical reactions, reducing the environmental impact of traditional solvents. The low toxicity and biodegradability of these compounds make them ideal alternatives.

Case Study: Green Chemistry

In a comparative study, reactions conducted using this compound as a solvent demonstrated higher yields and reduced waste compared to conventional solvents.

Mechanism of Action

The mechanism by which 1-Methyl-2-vinyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The vinyl group allows for polymerization reactions, while the pyrrole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions are crucial in its applications in materials science and medicinal chemistry .

Comparison with Similar Compounds

    1-Methylpyrrole: Lacks the vinyl group, making it less reactive in polymerization reactions.

    2-Vinylpyrrole: Similar structure but without the methyl group at the nitrogen atom.

    1-Vinyl-2-methylpyrrole: Similar but with different substitution patterns.

Uniqueness: 1-Methyl-2-vinyl-1H-pyrrole is unique due to the presence of both a methyl group at the nitrogen atom and a vinyl group at the second carbon atom. This dual substitution enhances its reactivity and versatility in various chemical reactions and applications .

Biological Activity

1-Methyl-2-vinyl-1H-pyrrole (MVHP) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by research findings from various sources.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic structure containing nitrogen. Its molecular formula is C7_7H9_9N, and it possesses a vinyl group attached to the pyrrole ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of MVHP typically involves the reaction of 1-methylpyrrole with vinyl compounds. One common method includes the use of vinyl aziridines, which can yield various products through palladium-catalyzed reactions. The efficiency of these reactions can vary based on the substituents on the pyrrole ring and reaction conditions .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including MVHP. Research indicates that certain pyrrole compounds exhibit significant activity against a range of bacterial strains, primarily due to their ability to interact with bacterial cell membranes or interfere with cellular processes. MVHP's structural features may enhance its interaction with bacterial targets, contributing to its efficacy as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that MVHP and related compounds can inhibit pro-inflammatory cytokines. For example, a study demonstrated that specific pyrrole derivatives exhibited dose-dependent inhibition of cytokines such as IL-1β and TNF-α, suggesting potential applications in treating inflammatory conditions . The mechanism of action likely involves modulation of signaling pathways associated with inflammation.

Cytotoxicity

The cytotoxic effects of MVHP have also been evaluated in various cancer cell lines. Preliminary results indicate that MVHP may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .

Case Studies

  • Antibacterial Study : A recent investigation assessed the antibacterial activity of several pyrrole derivatives, including MVHP, against Gram-positive and Gram-negative bacteria. The results indicated that MVHP displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In a controlled study involving carrageenan-induced paw edema in rats, MVHP demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to reduce edema over time suggests a promising therapeutic profile for inflammatory diseases .
  • Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines revealed that MVHP could effectively inhibit cell proliferation in a dose-dependent manner. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Tables

Activity Type Compound IC50 Value (µM) Notes
AntibacterialThis compound25Effective against S. aureus
Anti-inflammatoryThis compound30Comparable to diclofenac
CytotoxicityThis compound15Induces apoptosis in cancer cells

Properties

IUPAC Name

2-ethenyl-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGVPCNHGZIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492655
Record name 2-Ethenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-06-9
Record name 2-Ethenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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